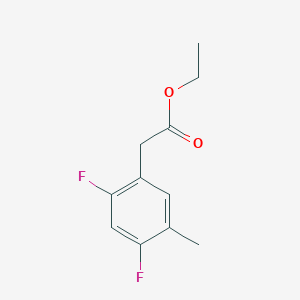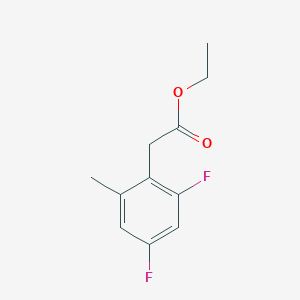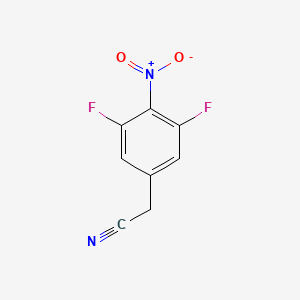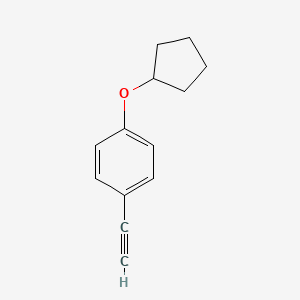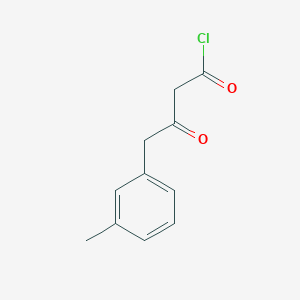
Methyl 2,4-difluoro-3-methoxyphenylacetate
描述
Methyl 2,4-difluoro-3-methoxyphenylacetate (MDFMPA) is a small molecule used in a variety of scientific research applications. It is a synthetic compound that can be used as a substrate in a variety of biochemical and physiological experiments. It has been found to have a wide range of effects on different biological systems, including the ability to modulate cell signaling pathways and the activity of enzymes. This article will discuss the synthesis of MDFMPA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
作用机制
The mechanism of action of Methyl 2,4-difluoro-3-methoxyphenylacetate is not fully understood. However, it is believed to act as a substrate for enzymes such as cytochrome P450 and acetylcholinesterase, and to modulate the activity of cell signaling pathways such as the MAPK, PI3K/Akt, and Wnt pathways. It is also believed to act as a modulator of drug metabolism, specifically the metabolism of drugs such as opioids, benzodiazepines, and anticonvulsants.
生化和生理效应
Methyl 2,4-difluoro-3-methoxyphenylacetate has been found to have a wide range of effects on different biological systems. It has been found to modulate the activity of enzymes such as cytochrome P450 and acetylcholinesterase, and to modulate the activity of cell signaling pathways such as the MAPK, PI3K/Akt, and Wnt pathways. It has also been found to modulate drug metabolism, specifically the metabolism of drugs such as opioids, benzodiazepines, and anticonvulsants. Additionally, it has been found to have a variety of other biochemical and physiological effects, including the modulation of gene expression, the modulation of protein synthesis, and the modulation of cell proliferation.
实验室实验的优点和局限性
Methyl 2,4-difluoro-3-methoxyphenylacetate has a number of advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. It is also relatively inexpensive and can be synthesized in good yields. Additionally, it has a wide range of effects on different biological systems, making it a useful tool for studying a variety of biological processes. However, there are some limitations to its use in laboratory experiments. It is not as stable as some other compounds, and its effects can vary depending on the concentration used. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on different biological systems.
未来方向
Methyl 2,4-difluoro-3-methoxyphenylacetate has a wide range of potential future directions. One potential future direction is to further explore its effects on different biological systems, including its effects on gene expression, protein synthesis, and cell proliferation. Additionally, further research could be done to better understand its mechanism of action, as well as to explore its potential uses in drug development and drug delivery. Additionally, further research could be done to explore its potential as a therapeutic agent, as well as to explore its potential as a diagnostic tool. Finally, further research could be done to explore its potential as a tool for studying other biological processes, such as the regulation of metabolism and immune system responses.
科学研究应用
Methyl 2,4-difluoro-3-methoxyphenylacetate has been used in a variety of scientific research applications, including the study of enzyme activity, cell signaling pathways, and drug metabolism. It has been used to study the activity of enzymes such as cytochrome P450 and acetylcholinesterase, as well as to modulate the activity of cell signaling pathways such as the MAPK, PI3K/Akt, and Wnt pathways. It has also been used to study drug metabolism, specifically the metabolism of drugs such as opioids, benzodiazepines, and anticonvulsants.
属性
IUPAC Name |
methyl 2-(2,4-difluoro-3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-8(13)5-6-3-4-7(11)10(15-2)9(6)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPTVZYSNOGANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CC(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-difluoro-3-methoxyphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



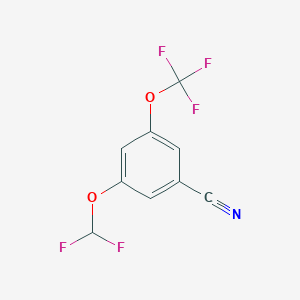


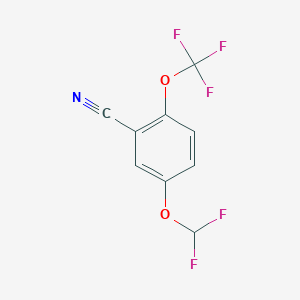

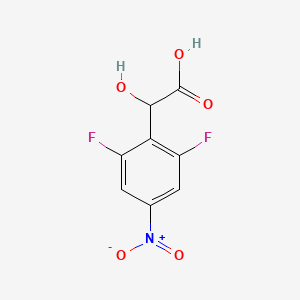
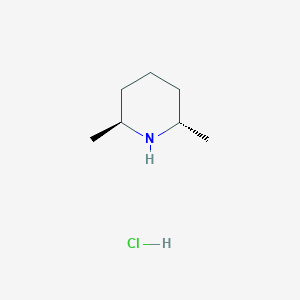
![6-(4-Bromobutoxy)benzo[d]thiazole](/img/structure/B1412950.png)
